molecular formula C12H16BN5O2 B14834269 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine

Cat. No.: B14834269
M. Wt: 273.10 g/mol
InChI Key: UUQNIRJAAYAIOU-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine is a complex organic compound that features both boron and nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine typically involves multi-step organic reactions. One common method involves the coupling of a pyridine derivative with a boronic ester, followed by the introduction of a tetrazole group. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The boron and nitrogen heterocycles within the compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the tetrazole group, which may affect its reactivity and applications.

    5-(Tetrazol-5-YL)pyridine:

Uniqueness

The presence of both boron and nitrogen heterocycles in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(tetrazol-5-YL)pyridine makes it unique compared to similar compounds. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H16BN5O2

Molecular Weight

273.10 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(2H-tetrazol-5-yl)pyridine

InChI

InChI=1S/C12H16BN5O2/c1-11(2)12(3,4)20-13(19-11)9-5-8(6-14-7-9)10-15-17-18-16-10/h5-7H,1-4H3,(H,15,16,17,18)

InChI Key

UUQNIRJAAYAIOU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NNN=N3

Origin of Product

United States

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